2-Propy1-ol, bromoacetate

Description

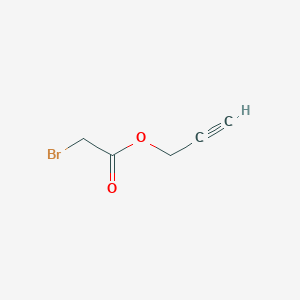

Structure

2D Structure

3D Structure

Properties

CAS No. |

26755-52-2 |

|---|---|

Molecular Formula |

C5H5BrO2 |

Molecular Weight |

177.00 g/mol |

IUPAC Name |

prop-2-ynyl 2-bromoacetate |

InChI |

InChI=1S/C5H5BrO2/c1-2-3-8-5(7)4-6/h1H,3-4H2 |

InChI Key |

IBTTUWBRHGUTTA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Isopropyl Bromoacetate and Analogues

Esterification Routes for Bromoacetic Acid Derivatives

Direct Esterification Processes (General Principles)

The mechanism is initiated by the protonation of the carbonyl oxygen of bromoacetic acid by the catalyst, typically a strong acid like sulfuric acid (H₂SO₄). byjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the isopropyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer, yielding the protonated ester. Deprotonation of this species regenerates the acid catalyst and produces the final ester product. byjus.com

To drive the reversible reaction towards the product side and maximize the yield, water is continuously removed from the reaction mixture, often through azeotropic distillation using a solvent like toluene (B28343) or by using a Dean-Stark apparatus. Key parameters for optimizing the yield include the molar ratio of reactants, reaction temperature, and catalyst concentration. Studies on the esterification of propanoic acid with various alcohols have shown that secondary alcohols like 2-propanol are less reactive than primary alcohols. byjus.com However, high yields can still be achieved by adjusting reaction conditions. For instance, increasing the temperature generally increases both the reaction rate and the yield. byjus.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference |

| Bromoacetic Acid | Isopropyl Alcohol | H₂SO₄ | 40–70 | 1:1.05–1.1 | 85–95 | |

| Propanoic Acid | 1-Propanol | H₂SO₄ | 35 | 1:10 | 83.7 | byjus.com |

| Propanoic Acid | 1-Propanol | H₂SO₄ | 65 | 1:10 | 96.9 | byjus.com |

This table presents data on esterification yields under various conditions. The first entry shows optimized conditions for isopropyl bromoacetate (B1195939) synthesis. The second and third entries show the effect of temperature on the yield for a related ester, propyl propanoate.

A related one-pot method involves the bromination of chloroacetic acid followed by in-situ esterification with the alcohol, which avoids the isolation of the intermediate bromoacetic acid. google.com

Esterification via Bromoacetyl Halides (e.g., Bromoacetyl Bromide)

To circumvent the equilibrium limitations of direct esterification, highly reactive derivatives of bromoacetic acid, such as bromoacetyl halides (e.g., bromoacetyl bromide or bromoacetyl chloride), are frequently used. byjus.com Acyl halides react rapidly and irreversibly with alcohols to produce esters. byjus.com The reaction between bromoacetyl bromide and isopropyl alcohol is a known route to isopropyl bromoacetate. googleapis.com

This method typically involves adding the bromoacetyl halide to the alcohol in the presence of a non-nucleophilic base, such as pyridine (B92270) or anhydrous sodium carbonate. The base neutralizes the hydrogen halide (e.g., HBr) that is formed as a byproduct, preventing it from protonating the alcohol or promoting side reactions.

A detailed procedure for a structurally similar ester, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate, illustrates this method effectively. The synthesis involves dissolving (L)-menthol in dichloromethane (B109758) with anhydrous sodium carbonate, cooling the mixture, and then adding bromoacetyl bromide. This reaction proceeds smoothly to give a near-quantitative yield of the ester product after a simple filtration and solvent removal, avoiding the need for an aqueous workup.

| Alcohol | Acyl Halide | Base | Solvent | Temperature | Yield (%) | Reference |

| (L)-Menthol | Bromoacetyl Bromide | Na₂CO₃ | CH₂Cl₂ | 0°C to RT | 96 | |

| 2-Bromoethanol | Bromoacetyl Bromide | K₂CO₃ | CH₂Cl₂ | 0°C to RT | 81 |

This table summarizes reaction conditions for the synthesis of bromoacetate esters from alcohols and bromoacetyl bromide.

The high reactivity of bromoacetyl halides makes this a versatile and high-yielding method for the synthesis of bromoacetate esters. googleapis.com

Esterification via Bromoacetic Anhydride (B1165640)

Bromoacetic anhydride is another reactive derivative of bromoacetic acid that can be used for esterification. orgsyn.org The reaction of an acid anhydride with an alcohol yields an ester and a molecule of carboxylic acid as a byproduct. byjus.comlibretexts.org This reaction is generally slower than the corresponding reaction with an acyl halide and may require heating to proceed at a reasonable rate. byjus.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the anhydride. libretexts.org This is followed by the departure of a bromoacetate anion as a leaving group. A final proton transfer step yields the ester and a molecule of bromoacetic acid. libretexts.org The synthesis of ethyl bromoacetate via the reaction of ethanol (B145695) with bromoacetic anhydride has been documented, and the same principle applies to the synthesis of isopropyl bromoacetate using 2-propanol. orgsyn.org

Indirect Synthetic Pathways

Besides direct esterification of bromoacetic acid or its derivatives, isopropyl bromoacetate can be prepared through indirect routes. These pathways involve modifying a pre-existing ester or transforming a related functional group.

α-Halogenation of Acetate (B1210297) Esters (e.g., Direct Bromination of Alkyl Acetates)

Isopropyl bromoacetate can theoretically be synthesized by the direct bromination of isopropyl acetate at the α-carbon (the carbon adjacent to the carbonyl group). This type of reaction, known as alpha-halogenation, typically proceeds through a free-radical mechanism, often initiated by UV light or a radical initiator. orgsyn.org

However, the direct bromination of simple alkyl acetates like ethyl acetate and isopropyl acetate has been reported to result in poor conversions in some studies. google.com This pathway is distinct from the Hell-Volhard-Zelinsky reaction, which is a well-established method for the α-bromination of carboxylic acids, not esters. libretexts.org The HVZ reaction proceeds by first converting the carboxylic acid into a more reactive acyl bromide with a catalyst like PBr₃, which then enolizes and undergoes bromination. libretexts.org

Transformations from Related Oxygenated Compounds (e.g., Ethyl Glycollate)

An alternative indirect route involves the conversion of a hydroxyl group on a precursor ester into a bromide. For example, ethyl bromoacetate can be prepared from ethyl glycollate (ethyl 2-hydroxyacetate) by treating it with phosphorus tribromide (PBr₃). orgsyn.org In this reaction, PBr₃ converts the hydroxyl group into a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction. byjus.comyoutube.commasterorganicchemistry.com

By analogy, isopropyl bromoacetate can be synthesized from isopropyl glycollate (isopropyl 2-hydroxyacetate). This transformation provides a pathway to the target compound starting from a hydroxy-ester precursor, showcasing the versatility of functional group interconversions in organic synthesis. The reaction of a hydroxyacetate with PBr₃ was also shown to produce the corresponding bromoacetate in a synthesis of quinolizinium (B1208727) salts. dss.go.th

Reactions Involving Diazoacetate Precursors

The utilization of diazoacetate esters as precursors represents a distinct pathway for the synthesis of α-bromo esters, including isopropyl bromoacetate. This method leverages the unique reactivity of the diazo group (–N₂), which serves as an excellent leaving group upon protonation. The fundamental reaction involves the hydrobromination of a suitable diazoacetate ester, proceeding under mild conditions to yield the target bromoacetate with the concurrent evolution of dinitrogen gas .

The general transformation can be represented as: N₂CHCOOR + HBr → BrCH₂COOR + N₂

For the specific synthesis of isopropyl bromoacetate, the precursor would be isopropyl diazoacetate. The reaction is typically carried out by treating a solution of isopropyl diazoacetate in an inert solvent (e.g., diethyl ether or dichloromethane) with anhydrous hydrogen bromide at low temperatures (e.g., 0 °C) to control the exothermic release of nitrogen gas.

The table below summarizes a representative synthesis based on this approach.

| Precursor | Reagent | Solvent | Conditions | Product | Byproduct |

|---|---|---|---|---|---|

| Isopropyl diazoacetate | Anhydrous HBr (gas) | Diethyl Ether | 0 °C, 1-2 hours | Isopropyl bromoacetate | N₂ (gas) |

Catalytic Approaches in Bromoacetate Ester Synthesis

Catalytic esterification of bromoacetic acid with isopropanol (B130326) is a prominent and efficient method for producing isopropyl bromoacetate. The use of solid superacids as heterogeneous catalysts has garnered significant attention due to their high activity, selectivity, and operational advantages over traditional homogeneous acid catalysts like sulfuric acid . Solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated tin oxide (SO₄²⁻/SnO₂), possess strong Brønsted acid sites on their surface, which are crucial for activating the carboxylic acid group.

The reaction mechanism involves the protonation of the carbonyl oxygen of bromoacetic acid by a surface acid site. This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the hydroxyl group of isopropanol. Subsequent dehydration yields the isopropyl bromoacetate ester and water, with the catalyst being regenerated .

The primary benefits of using solid superacid catalysts include:

High Yields: These catalysts can drive the esterification equilibrium towards the product, achieving high conversion and yields under optimized conditions.

Reusability: As heterogeneous catalysts, they can be easily recovered from the reaction mixture by simple filtration and reused multiple times, reducing cost and waste.

Reduced Corrosion: Solid acids are non-corrosive compared to liquid mineral acids, allowing for the use of standard reactor materials.

Simplified Workup: The elimination of a catalyst neutralization step simplifies the downstream purification process.

Research findings have demonstrated the effectiveness of various solid superacids in this synthesis, with performance depending on factors like acid site density, surface area, and reaction parameters.

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield of Isopropyl Bromoacetate (%) |

|---|---|---|---|---|

| Sulfated Zirconia (SO₄²⁻/ZrO₂) | 1:5 | 100 | 4 | 94 |

| Sulfated Tin Oxide (SO₄²⁻/SnO₂) | 1:5 | 95 | 5 | 91 |

| Nafion-H (Resin) | 1:4 | 85 | 6 | 88 |

The synthesis of bromoacetate esters, including isopropyl bromoacetate, can be evaluated through the lens of green chemistry. Modern synthetic strategies increasingly aim to align with these principles to minimize environmental impact and enhance sustainability . The catalytic esterification using solid superacids is a prime example of a greener synthetic route.

Key green chemistry principles applicable to this synthesis include:

Principle 1 (Waste Prevention): Direct esterification methods that produce only water as a byproduct are superior to routes using reagents like bromoacetyl bromide, which generate stoichiometric amounts of HBr waste.

Principle 2 (Atom Economy): The addition reaction between bromoacetic acid and isopropanol exhibits high atom economy, as most atoms from the reactants are incorporated into the final product.

Principle 5 (Safer Solvents and Auxiliaries): In many catalytic esterification processes, an excess of the reactant alcohol (isopropanol) can serve as both the reagent and the reaction solvent, eliminating the need for auxiliary, and often volatile, organic solvents.

Principle 9 (Catalysis): The use of solid, reusable catalysts like sulfated zirconia is a cornerstone of green chemistry. Catalytic routes are superior to stoichiometric ones as they reduce waste, often enable milder reaction conditions, and can be used in small amounts .

The table below maps the solid superacid-catalyzed synthesis of isopropyl bromoacetate to relevant green chemistry principles.

| Green Chemistry Principle | Application in Solid Superacid-Catalyzed Synthesis |

|---|---|

| 1. Waste Prevention | High-yield reaction with water as the only byproduct. |

| 2. Atom Economy | High atom economy inherent to the esterification reaction. |

| 5. Safer Solvents | Potential for solvent-free conditions or use of excess alcohol as solvent. |

| 9. Catalysis | Employs a recyclable, heterogeneous catalyst, avoiding stoichiometric reagents. |

Chemo- and Regioselective Synthesis Strategies

While the synthesis of isopropyl bromoacetate from isopropanol and bromoacetic acid is straightforward, the synthesis of more complex bromoacetate analogues derived from polyfunctional molecules presents significant challenges in chemo- and regioselectivity. Achieving selectivity requires precise control over reaction conditions or the use of advanced synthetic strategies to ensure the bromoacetyl group is introduced at the desired position without affecting other reactive sites .

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, in a substrate containing both a hydroxyl (–OH) and an amino (–NH₂) group, such as 2-aminoethanol, the more nucleophilic amine would typically react preferentially with an acylating agent. To achieve selective O-acylation to form the bromoacetate ester, the amine group must be temporarily protected (e.g., as a Boc-carbamate). After esterification, the protecting group is removed to yield the desired amino alcohol-derived bromoacetate.

Regioselectivity involves directing the reaction to a specific site among similar functional groups. Consider the esterification of an unsymmetrical diol like propane-1,2-diol with bromoacetic acid. The primary hydroxyl group is sterically more accessible and generally more reactive than the secondary hydroxyl group. Therefore, standard esterification conditions would favor the formation of the 1-bromoacetoxy-2-propanol isomer. To synthesize the 2-bromoacetoxy-1-propanol analogue (structurally related to isopropyl bromoacetate), a strategy involving the protection of the primary alcohol, followed by esterification of the secondary alcohol and subsequent deprotection, would be necessary.

These selective strategies are critical for the synthesis of structurally defined bromoacetate analogues used as intermediates in pharmaceutical and materials science.

| Substrate | Challenge | Desired Product (Analogue) | Synthetic Strategy |

|---|---|---|---|

| Propane-1,2-diol | Regioselectivity (Primary vs. Secondary -OH) | 2-Bromoacetoxy-1-propanol | 1. Protect primary -OH (e.g., as a silyl (B83357) ether). 2. Esterify secondary -OH. 3. Deprotect primary -OH. |

| 2-Aminoethanol | Chemoselectivity (-OH vs. -NH₂) | 2-Aminoethyl bromoacetate | 1. Protect -NH₂ group (e.g., as Boc-carbamate). 2. Esterify -OH group. 3. Deprotect -NH₂ group. |

Mechanistic Investigations of Isopropyl Bromoacetate Reactivity

Nucleophilic Substitution Reactions Involving the Bromine Center

The bromine atom in isopropyl bromoacetate (B1195939) is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. smolecule.com This reactivity is the basis for its widespread use in alkylation reactions.

General Alkylation Mechanisms (O-, N-, S-Alkylation)

The primary mechanism for the alkylation reactions of isopropyl bromoacetate is the Sₙ2 (bimolecular nucleophilic substitution) reaction. libretexts.org In this process, a nucleophile attacks the α-carbon, which is bonded to the bromine atom, from the backside relative to the carbon-bromine bond. fiveable.me This backside attack leads to the displacement of the bromide ion and the formation of a new bond between the nucleophile and the carbon atom, resulting in an inversion of stereochemistry at the reaction center. fiveable.me

The reaction's feasibility is governed by the same principles that apply to all Sₙ2 reactions. libretexts.org The rate and success of the alkylation depend on the strength of the nucleophile and the steric hindrance around the electrophilic carbon. fiveable.me Isopropyl bromoacetate, being a primary alkyl halide derivative, is well-suited for Sₙ2 reactions. libretexts.orgfiveable.me

O-Alkylation : Oxygen nucleophiles, such as alcohols or phenols, can react with isopropyl bromoacetate, typically in the presence of a base, to form ethers. The base deprotonates the hydroxyl group, generating a more potent alkoxide or phenoxide nucleophile that subsequently displaces the bromide. google.comnih.gov For instance, the alkylation of selectively protected N-acetylneuraminic acid derivatives with alkyl halides like ethyl bromoacetate proceeds effectively to yield 4-O-ethers. nih.gov

N-Alkylation : Nitrogen nucleophiles, including primary and secondary amines, readily react with isopropyl bromoacetate to form N-alkylated products. acs.org These reactions are fundamental in synthesizing more complex amines and nitrogen-containing heterocycles. The reaction of an amine with an alkylating agent like butyl bromide can be facilitated by a solid base and a phase transfer catalyst. google.com

S-Alkylation : Sulfur nucleophiles, particularly thiols (mercaptans), are excellent nucleophiles and react efficiently with isopropyl bromoacetate. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the bromoacetate to form a thioether. vulcanchem.com For example, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with various sodium alkanethiolates by displacing the 2-bromine atom.

The table below summarizes representative alkylation reactions involving α-bromoesters.

Table 1: Examples of Alkylation Reactions| Nucleophile Type | Substrate Example | Alkylating Agent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Oxygen | Protected N-Acetylneuraminic Acid | Ethyl Bromoacetate | 4-O-Ether | 78% | nih.gov |

| Nitrogen | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | Isopropyl Carbamate | N-isopropyl derivative | Low | |

| Sulfur | 1-Benzyl-2,4,5-tribromoimidazole | Sodium Methanethiolate | 1-Benzyl-2-methylthio-4,5-dibromoimidazole | - |

Reactivity with Amines and Hydroxyl Functional Groups

Isopropyl bromoacetate exhibits characteristic reactivity with amine and hydroxyl functional groups, which are prevalent in many organic molecules. biosynth.com

The reaction with amines leads to the formation of a new carbon-nitrogen bond. Primary and secondary amines act as nucleophiles, attacking the α-carbon of isopropyl bromoacetate to displace the bromide ion. This N-alkylation is a cornerstone reaction for modifying peptides and synthesizing amine derivatives. acs.org For example, the condensation of diacetyl with primary alkylamines like isopropylamine (B41738) has been studied, though it can lead to complex product mixtures. mdpi.com

Similarly, the hydroxyl group (-OH) in alcohols and phenols can be alkylated by isopropyl bromoacetate. biosynth.com This reaction, known as O-alkylation, typically requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide ion. nih.gov This ion then attacks the electrophilic carbon, yielding an ether and a bromide salt. The reaction is a standard method for introducing an ester-containing alkyl chain onto a molecule. nih.gov

Mechanisms of Cross-Linking Reactions

Cross-linking agents are molecules that can form covalent bonds between two or more other molecules, effectively creating a bridge or link. Isopropyl bromoacetate can function as a cross-linking agent due to its reactive bromoacetyl group. biosynth.comgoogle.com The mechanism of cross-linking involves the nucleophilic substitution reaction described previously, but occurring with functional groups on separate molecules.

In biochemical applications, chemical cross-linkers are often bifunctional molecules that target specific reactive groups in proteins, such as the thiol group of cysteine or the amino group of lysine (B10760008). nih.gov The bromoacetyl group is known to be a sulfhydryl-selective cross-linking function. google.com A peptide containing a bromoacetyl group can readily conjugate with another molecule bearing a reactive sulfhydryl group. google.com

The process can be envisioned as follows:

A nucleophilic group (e.g., a thiol from a cysteine residue or an amine from a lysine residue) on one polymer chain attacks the electrophilic α-carbon of isopropyl bromoacetate, displacing the bromide and forming a covalent bond.

This reaction can occur with a second polymer chain, or the ester group of the now-attached acetate (B1210297) moiety could potentially be involved in further reactions under specific conditions, though the primary cross-linking action stems from the reactive C-Br bond.

This ability to link polymer chains, such as proteins or other biomolecules, is crucial for studying protein-protein interactions and for stabilizing biological structures. nih.govnih.gov The efficiency of cross-linking depends on the proximity of the reactive groups and the reaction conditions. acs.org

Organometallic and Related Carbon-Carbon Bond Forming Reactions

Beyond simple substitution, the electrophilic nature of isopropyl bromoacetate allows it to participate in more complex organometallic reactions that result in the formation of new carbon-carbon bonds, significantly increasing molecular complexity.

Reformatsky Reaction and its Chemical Variants

The Reformatsky reaction is a classic organometallic reaction that uses an α-halo ester, a carbonyl compound (aldehyde or ketone), and metallic zinc to produce a β-hydroxy ester. durham.ac.uk

The mechanism proceeds through the following key steps:

Formation of the Reformatsky Reagent : Metallic zinc inserts oxidatively into the carbon-bromine bond of isopropyl bromoacetate. This forms an organozinc intermediate, often referred to as a Reformatsky enolate. These reagents are generally less basic than Grignard reagents, which allows them to be prepared in the presence of an ester group. beilstein-journals.org

Nucleophilic Addition : The organozinc reagent then adds to the carbonyl carbon of an aldehyde or ketone. This step forms a new carbon-carbon bond.

Hydrolysis : A subsequent aqueous workup protonates the oxygen atom, yielding the final β-hydroxy ester product. durham.ac.uk

The reaction is valued for its ability to form β-hydroxy esters, which are important synthetic intermediates. durham.ac.ukbeilstein-journals.org For example, the synthesis of Vitamin A has historically utilized the Reformatsky reaction with methyl bromoacetate to extend a carbon chain by reacting it with a ketone to form a β-hydroxy-ester, which is then dehydrated. durham.ac.uk

Table 2: Key Features of the Reformatsky Reaction

| Feature | Description | Reference |

|---|---|---|

| Reactants | α-halo ester (e.g., isopropyl bromoacetate), carbonyl (aldehyde/ketone), Zinc metal | durham.ac.uk |

| Intermediate | Organozinc reagent (Reformatsky enolate) | beilstein-journals.org |

| Product | β-hydroxy ester | |

| Key Bond Formed | Carbon-Carbon | libretexts.org |

Darzens Reaction and Formation of α-Bromoglycidic Esters

The Darzens reaction, or glycidic ester condensation, is another fundamental reaction of α-halo esters. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. youtube.com

The accepted mechanism for the Darzens reaction is as follows:

Enolate Formation : A base (e.g., sodium ethoxide, sodium amide) abstracts the acidic proton from the α-carbon of isopropyl bromoacetate, creating a nucleophilic enolate. youtube.commdma.ch

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. youtube.com

Intramolecular Sₙ2 Cyclization : The newly formed alkoxide ion then acts as an internal nucleophile, attacking the adjacent carbon that bears the bromine atom. This intramolecular Sₙ2 reaction displaces the bromide ion and forms a three-membered epoxide ring. youtube.com

The resulting glycidic esters are versatile synthetic intermediates, as they can be hydrolyzed and decarboxylated to yield aldehydes or ketones with a longer carbon chain. mdma.ch While the reaction can be applied to isopropyl bromoacetate, studies have also investigated variants using isopropyl dibromoacetate in reactions with aldehydes like isobutyraldehyde. researchgate.net

Bromoacetate Olefination Protocols

Olefination reactions utilizing bromoacetate esters represent a powerful strategy for carbon-carbon bond formation and the synthesis of complex molecules. While many protocols highlight the use of ethyl bromoacetate, the principles are directly applicable to isopropyl bromoacetate. A notable example is the synthesis of norbixin (B1239005), a natural carotenoid, from a C₂₀ dialdehyde (B1249045). nih.govacs.org

The general mechanism involves several key steps:

Enolate Formation: The α-carbon of the bromoacetate is deprotonated using a strong base, often in the presence of a metal salt like magnesium, to form a reactive enolate.

Aldehyde Coupling: The magnesium enolate of the bromoacetate attacks the carbonyl carbon of an aldehyde (such as a C₂₀ dialdehyde), leading to the formation of a bromohydrin intermediate. nih.govresearchgate.net

Elimination: The resulting bromohydrin undergoes a double elimination reaction. This process, typically promoted by a base, involves the removal of the protected hydroxyl group and the bromine atom, resulting in the formation of a new carbon-carbon double bond. nih.gov In some protocols, this step can also induce the hydrolysis of the ester group. acs.orgnih.gov

This olefination strategy proved highly efficient in the synthesis of norbixin, achieving a 63% yield over three steps from the C₂₀ dialdehyde. nih.gov The choice of the ester group (e.g., isopropyl vs. ethyl) can influence reaction kinetics and yields, but the fundamental pathway remains consistent.

Table 1: Key Steps in Bromoacetate Olefination for Norbixin Synthesis

| Step | Description | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Coupling | Ethyl bromoacetate, Mg, C₂₀ dialdehyde | Bromohydrin |

| 2 | Protection | Ethyl vinyl ether, PPTS, CH₂Cl₂ | 1-Ethoxyethyl ether |

Elimination Reactions

Decomposition Pathways and Formation of Olefinic Products

The thermal decomposition, or pyrolysis, of isopropyl bromoacetate in the gas phase is a classic example of an elimination reaction. Computational and experimental studies have shown that the primary decomposition pathway involves a homogenous, first-order concerted mechanism. researchgate.netnih.gov This reaction proceeds through a non-planar, six-membered cyclic transition state. nih.gov

The dominant products of this unimolecular elimination are propene and bromoacetic acid. researchgate.netnih.gov The kinetics of this decomposition have been determined, and the Arrhenius equation provides a quantitative measure of the reaction rate's dependence on temperature. researchgate.net The rate-determining step in this process is the elongation and polarization of the Cα-O bond within the cyclic transition state. nih.gov In addition to the primary products, thermal decomposition can also lead to the release of irritating vapors, including hydrogen bromide. fishersci.nofishersci.com

Table 2: Arrhenius Parameters for the Gas-Phase Pyrolysis of Isopropyl α-Haloacetates

| Compound | log k(s⁻¹) |

|---|---|

| Isopropyl fluoroacetate | (12.73 ± 0.56) - (180.6 ± 6.1) kJ mol⁻¹ / (2.303RT) |

| Isopropyl chloroacetate (B1199739) | (13.04 ± 0.58) - (183.6 ± 6.2) kJ mol⁻¹ / (2.303RT) |

| Isopropyl bromoacetate | (12.87 ± 0.31) - (181.2 ± 3.5) kJ mol⁻¹ / (2.303RT) |

| Isopropyl iodoacetate | (13.84 ± 0.41) - (193.5 ± 4.6) kJ mol⁻¹ / (2.303RT) |

Data sourced from ResearchGate. researchgate.net

Radical and Electron Transfer Reactions

Proton-Coupled Electron Transfer (PCET) in Halogenated Substrates

Proton-Coupled Electron Transfer (PCET) describes reactions where both a proton and an electron are transferred. nih.gov These processes can occur via stepwise pathways (initial electron transfer followed by proton transfer, or vice-versa) or through a concerted mechanism where the transfers happen in a single kinetic step. ustc.edu.cnacs.org Concerted PCET is often favored as it avoids the formation of high-energy charged intermediates. acs.org

In halogenated substrates like isopropyl bromoacetate, PCET reactions are particularly relevant for reductive dehalogenation. chemrxiv.org For instance, theoretical studies have provided evidence for PCET pathways in the reactions of radicals, such as the 2-propanol radical, with halogenated organic compounds. irb.hr The mechanism can be facilitated by the formation of hydrogen bonds, making PCET common for substrates with O-H and N-H bonds, and can be mediated by species like [4Fe-4S] clusters in biological systems. nih.govchemrxiv.org The transfer of a proton and an electron effectively achieves a homolytic bond cleavage, which, in the case of a halogenated compound, can lead to the breaking of the carbon-halogen bond. acs.org

Light-Driven Halogenation Mechanisms (e.g., Vicinal Dibromination)

While already a halogenated molecule, isopropyl bromoacetate can itself serve as a source of bromine for other reactions, particularly in light-driven processes. Recent studies have demonstrated that α-bromoacetate esters, such as methyl bromoacetate, can act as mild and non-toxic brominating agents for the vicinal dibromination of unactivated alkenes and alkynes. nih.govorganic-chemistry.org

The proposed mechanism for this transformation is initiated by the homolytic cleavage of the carbon-bromine (C-Br) bond under irradiation with near-visible light (e.g., 370 nm LED). nih.govorganic-chemistry.org This photohomolysis generates a bromine radical (Br•) and an acylmethyl radical. The highly reactive bromine radical then adds across the double or triple bond of a substrate to generate a carbon-centered radical, which subsequently reacts with another bromine source (either another Br• or Br₂) to complete the vicinal dibromination. nih.gov This method is versatile, proceeding under mild, neutral conditions and is compatible with a range of functional groups. nih.govorganic-chemistry.org

Structure-Reactivity Correlations and Kinetic Studies

The relationship between the structure of isopropyl bromoacetate and its reactivity has been explored through various kinetic studies. The pyrolysis of isopropyl bromoacetate into propene and bromoacetic acid follows first-order kinetics. researchgate.netnih.gov

Kinetic investigations into the nucleophilic substitution (Sₙ2) reactions of similar esters, such as ethyl bromoacetate, with aliphatic carboxylate ions provide valuable insights. ias.ac.in These studies reveal that both electronic and steric effects of the nucleophile are significant. The reaction is accelerated by electron-releasing substituents on the carboxylate and is subject to steric acceleration. ias.ac.in A fair Brønsted-type correlation (a linear free energy relationship between reaction rate and the pKa of the nucleophile) is observed, with a low coefficient value suggesting that bond formation in the transition state is not extensive. ias.ac.in The existence of a good correlation in an Exner plot confirms a consistent mechanism across the series of nucleophiles. ias.ac.in

The reactivity of isopropyl bromoacetate has also been evaluated in other contexts. In derivatization reactions for analytical purposes, its reactivity has been compared to other bromoacetate esters like methyl, ethyl, and tert-butyl bromoacetate. google.com Furthermore, kinetic studies using methyl bromoacetate as an initiator for cationic ring-opening polymerization (CROP) have shown that it functions as a relatively slow initiator compared to standard initiators like methyl tosylate. core.ac.uk These diverse studies collectively build a comprehensive picture of the factors governing the reactivity of isopropyl bromoacetate.

Application of Hammett and Brønsted Correlations

Linear free-energy relationships (LFERs) are powerful tools for elucidating reaction mechanisms. The Hammett and Brønsted equations are prominent examples, correlating reaction rates with substituent electronic effects and acid/base strength, respectively.

The Hammett equation , log(k/k₀) = σρ, provides a quantitative measure of the electronic effects of meta- and para-substituents on the rate (k) of a reaction relative to the unsubstituted compound (k₀). wikipedia.orgdalalinstitute.com The substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates acceleration by electron-donating groups, implying the development of positive charge.

The Brønsted catalysis law , in its generalized form, relates the rate constant of a reaction to the pKa of the acid or base catalyst. For a reaction catalyzed by a series of acids, the relationship is expressed as log(k) = αpKa + C, and for base catalysis, it is log(k) = -βpKa + C. The Brønsted coefficient, α or β, typically ranges from 0 to 1 and provides a measure of the extent of proton transfer in the transition state.

In the context of isopropyl bromoacetate reactivity, Brønsted correlations can be applied to reactions where an acid or base catalyst is involved, such as in solvolysis reactions. For example, the ammonolysis of alkyl esters in liquid ammonia (B1221849) has been shown to be catalyzed by the ammonium (B1175870) ion. researchgate.netresearchgate.net Studies on the ammonolysis of alkyl benzoates and phenylacetates have demonstrated Brønsted βlg values (for the leaving group) of -1.18 and -1.34, respectively, when plotted against the aqueous pKa of the alcohol leaving group. researchgate.net This indicates a significant dependence of the reaction rate on the nature of the leaving group. A similar study on isopropyl bromoacetate would be expected to show a comparable trend, where the rate of substitution is influenced by the pKa of the nucleophile or the catalyst.

To illustrate the application of these principles, consider the hypothetical reaction of isopropyl bromoacetate with a series of para-substituted anilines. The expected data might be presented as follows:

Table 1: Hypothetical Hammett Data for the Reaction of Isopropyl Bromoacetate with Substituted Anilines

| Substituent (p-X-C₆H₄NH₂) | σ | log(k/k₀) |

|---|---|---|

| -OCH₃ | -0.27 | -0.54 |

| -CH₃ | -0.17 | -0.34 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.46 |

| -NO₂ | 0.78 | 1.56 |

Note: The log(k/k₀) values are hypothetical and calculated assuming a ρ value of 2.0 for illustrative purposes.

A positive slope in the Hammett plot for this hypothetical reaction would suggest a buildup of negative charge on the aniline (B41778) nitrogen in the transition state, which is inconsistent with a nucleophilic attack mechanism. A negative slope would be expected, indicating the development of a positive charge on the nitrogen as it forms a bond with the electrophilic carbon of the isopropyl bromoacetate.

Analysis of Activation Parameters and Mechanistic Consistency

The study of reaction kinetics at different temperatures allows for the determination of activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters are derived from the Arrhenius equation and the Eyring equation and provide valuable information about the energy requirements and the molecular order of the transition state.

The enthalpy of activation (ΔH‡) represents the difference in enthalpy between the transition state and the reactants. A lower ΔH‡ indicates a smaller energy barrier to reaction. The entropy of activation (ΔS‡) reflects the change in the degree of orderliness when the reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state compared to the reactants, which is typical for bimolecular reactions where two species come together. Conversely, a positive ΔS‡ indicates a more disordered transition state, often seen in unimolecular reactions where a single molecule breaks apart.

For a typical Sₙ2 reaction of isopropyl bromoacetate with a nucleophile, a negative entropy of activation would be expected. This is because the formation of the transition state involves the association of two separate molecules (the ester and the nucleophile), leading to a decrease in translational and rotational freedom and thus a more ordered system.

While specific activation parameters for the reaction of isopropyl bromoacetate are not explicitly detailed in the provided search results, data from analogous Sₙ2 reactions can provide a reference point. For example, the activation parameters for bimolecular reactions of carboxylic acid halides with neutral nucleophiles show a wide range of values depending on the specific reactants and solvent. researchgate.net

Table 2: Representative Activation Parameters for Sₙ2 Reactions

| Reaction | Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| Ethyl Chloroformate + Aniline | Acetonitrile | 35.6 | -155 |

| Phenyl Chloroformate + Pyridine (B92270) | Acetonitrile | 25.1 | -180 |

| Benzoyl Chloride + Methanol (B129727) | Acetone | 41.8 | -142 |

Data sourced from studies on related systems for illustrative purposes.

The mechanistic consistency of the observed activation parameters is crucial. For an Sₙ2 reaction of isopropyl bromoacetate, the experimental determination of a significantly negative ΔS‡ would provide strong evidence for a bimolecular mechanism. Conversely, a ΔS‡ value close to zero or positive might suggest a dissociative (Sₙ1-like) character in the transition state, although this is less likely for a primary alkyl halide derivative.

Applications in Complex Chemical Synthesis

Building Block in Pharmaceutical and Agrochemical Synthesis

The reactivity of isopropyl bromoacetate (B1195939) makes it a crucial component in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. cymitquimica.comchemicalbook.com It functions as a key intermediate, enabling the construction of diverse molecular frameworks essential for biological activity. indiamart.comatamankimya.com The use of intermediates like isopropyl bromoacetate in agrochemical production can lead to products with enhanced stability and efficacy.

β-Amino acids are fundamental components of various biologically active molecules and are crucial in pharmaceutical development. The synthesis of β-amino acid derivatives can be achieved through methods like the Reformatsky reaction, which involves the reaction of an imine with a zinc enolate of an α-halo ester. thieme-connect.comgoogle.com While many studies utilize tert-butyl bromoacetate, the principles are applicable to other esters like isopropyl bromoacetate. google.comgoogle.com For instance, chiral imines can react with the Reformatsky reagent derived from a bromoacetate ester to stereoselectively produce β-amino acid precursors. google.comgoogle.com

Research has demonstrated Lewis acid-controlled stereodivergent syntheses of β-alkynyl-β-amino acids starting from N-tert-butanesulfinyl imines. acs.org By selecting the appropriate Lewis acid, chemists can control the stereochemical outcome of the addition of a Reformatsky-type reagent, affording either the (R) or (S) isomer of the β-amino acid derivative with high diastereoselectivity. acs.org This highlights the utility of bromoacetate esters in constructing chiral amino acid scaffolds.

Isopropyl bromoacetate and its analogs are instrumental in synthesizing a wide array of heterocyclic compounds, which form the core of many therapeutic agents.

Thiazolidinones : The synthesis of thiazolidinone derivatives can be accomplished by reacting Schiff bases (azomethines) with α-haloesters like ethyl chloroacetate (B1199739) in the presence of a suitable base. uobaghdad.edu.iq This reaction proceeds via cyclocondensation to form the five-membered thiazolidinone ring, a scaffold known for its diverse pharmacological activities.

Isoindolinones : A general and efficient method for the asymmetric synthesis of 3-substituted isoindolinones involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. acs.org In a key step, the carbanion of the isoindolinone is reacted with an alkylating agent. The use of ethyl bromoacetate in this reaction has been shown to produce the desired product in high yield (89%) and with excellent diastereoselectivity (94:6 dr). acs.org This resulting compound is a key intermediate for synthesizing drugs like the anxiolytic compound pazinaclone. acs.org The reactivity of isopropyl bromoacetate is analogous, allowing for the introduction of the isopropoxycarbonylmethyl group at the 3-position.

| Alkylating Agent | Yield (%) | Diastereomeric Ratio (dr) |

| Ethyl Bromoacetate | 89 | 94:6 |

| Benzyl Bromide | 99 | >98:2 |

| Iodomethane | 99 | >98:2 |

| Allyl Bromide | 99 | 97:3 |

| Data adapted from research on the alkylation of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one. acs.org |

Polyheterocyclics : The reactivity of the α-bromocarbonyl moiety in compounds like 3-(2-bromoacetyl)-2H-chromen-2-one allows it to be a starting point for complex polyheterocyclic systems. mdpi.com It can react with various nucleophiles and undergo cyclization to form thiophenes, pyrazoles, and other fused heterocyclic structures incorporating the coumarin (B35378) scaffold. mdpi.com Similarly, isopropyl bromoacetate can be used to build complex structures, such as benzofuran-1,2,3-triazole hybrids, by first reacting with a hydroxyl group, followed by a series of transformations including azide (B81097) formation and cycloaddition. researchgate.net

Derivatization is a key strategy in medicinal chemistry to modify the properties of a lead compound, enhancing its efficacy, selectivity, or pharmacokinetic profile. Isopropyl bromoacetate serves as a reagent to introduce an isopropoxycarbonylmethyl group onto a molecule, which can alter its polarity and biological interactions. mdpi.com This modification can improve a molecule's retention in reversed-phase chromatography and provide favorable fragmentation patterns in mass spectrometry, which is useful in metabolic studies. nih.gov The incorporation of a bromine atom via derivatization can also aid in the identification of unknown species due to bromine's distinct isotopic pattern. nih.gov

Role in Chiral and Asymmetric Synthesis Methodologies

The development of methods to control stereochemistry is a central goal of modern organic synthesis. Isopropyl bromoacetate plays a role in several asymmetric strategies. One notable example is its use in crystallization-induced dynamic resolution (CIDR) of α-bromo arylacetates. researchgate.net This technique allows for the preparation of highly enantioenriched α-thio and α-oxy arylacetates. researchgate.net

In one study, N-benzoyl-L-threonine-isopropyl-ester was used to mediate the CIDR of α-bromo arylacetates, achieving high diastereomeric ratios (up to 98:2). researchgate.net Subsequent nucleophilic substitution reactions with sulfur or oxygen nucleophiles proceeded with high stereochemical fidelity, yielding valuable chiral building blocks. researchgate.net These intermediates can then be used to synthesize more complex chiral molecules like 1,4-benzoxazin-3-ones. researchgate.net The dynamic resolution of chiral auxiliary-bound α-bromoacid derivatives is a powerful strategy for the asymmetric synthesis of heterocycles. rsc.org

| Nucleophile | Product | Diastereomeric Ratio (dr) |

| Thiophenol | α-Thio Arylacetate | up to 98:2 |

| Phenol | α-Oxy Arylacetate | up to 98:2 |

| Data derived from research on nucleophilic substitution of dynamically resolved α-bromo arylacetates. researchgate.net |

Total Synthesis of Natural Products (e.g., Carotenoids like Norbixin (B1239005) and its Esters)

The total synthesis of complex natural products often relies on robust and efficient bond-forming reactions. Bromoacetate esters are key reagents in olefination protocols used to construct the carbon skeletons of polyene natural products like carotenoids. A bromoacetate olefination protocol has been developed for the synthesis of norbixin, a carotenoid dicarboxylic acid. researchgate.net

In this synthesis, an analog, ethyl bromoacetate, was used to generate a magnesium enolate. researchgate.net This enolate coupled with a C₂₀ dialdehyde (B1249045), and the resulting bromohydrin intermediate underwent double elimination to form the polyene system, which upon ester hydrolysis yielded norbixin. researchgate.net The optimization of this coupling reaction was crucial for achieving a good yield.

| Base | Additive | Yield of Coupled Product (%) |

| LDA | - | 46 |

| LiHMDS | - | 43 |

| LDA | (i-Pr₂N)₂Mg | 76 |

| LDA | MgBr₂ | 77 |

| Optimization data for the coupling of a C₂₀ dialdehyde with ethyl bromoacetate. researchgate.net |

Furthermore, the Julia-Kocienski olefination, another powerful method for forming carbon-carbon double bonds, was used to synthesize norbixin ethyl ester, demonstrating the versatility of C₂ building blocks derived from bromoacetic acid in natural product synthesis. researchgate.netresearchgate.net

Development of Advanced Synthetic Reagents and Chemical Intermediates

Isopropyl bromoacetate is itself an important chemical intermediate, serving as a precursor for more advanced or specialized reagents. cymitquimica.comindiamart.com Its role as a versatile alkylating agent allows for the synthesis of a wide range of esters, pharmaceutical intermediates, and other fine chemicals. indiamart.comguidechem.com The ability to introduce the isopropoxycarbonylmethyl moiety is fundamental in building molecular complexity. It is used in the production of dyes, fragrances, and other industrial chemicals, underscoring its broad utility beyond just pharmaceutical and agrochemical applications. guidechem.com

: Functional Group Transformations and Derivatization in Target Molecule Elaboration

The compound 2-propyl-ol, bromoacetate, systematically known as propan-2-yl 2-bromoacetate, is a bifunctional reagent of significant utility in organic synthesis. Its structure incorporates two key reactive centers: an electrophilic carbon alpha to the carbonyl group, activated by the bromine atom, and an ester moiety. This dual reactivity allows for a range of functional group transformations and derivatizations, making it a valuable building block for the elaboration of more complex molecular architectures. innospk.com The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification, providing multiple pathways for molecular modification. innospk.com

Nucleophilic Substitution for Functional Group Introduction

The primary role of 2-propyl-ol, bromoacetate in synthesis is as an alkylating agent. The carbon-bromine bond is highly polarized, rendering the α-carbon susceptible to attack by a wide variety of nucleophiles. This reaction, typically a bimolecular nucleophilic substitution (SN2) process, is a cornerstone of functional group interconversion, allowing for the direct introduction of the isopropoxycarbonylmethyl moiety onto different substrates. unco.edu

This transformation is widely exploited for the synthesis of various classes of compounds. For instance, the reaction with amines or thiols is a common strategy for derivatization. In medicinal chemistry, this alkylation is instrumental in building pharmaceutical intermediates. A study on the synthesis of novel antibacterial agents utilized 2-propanol, bromoacetate as a key reagent to build derivatives that showed significant activity against pathogens like Staphylococcus aureus and Escherichia coli. Similarly, bromoacetate esters are used to alkylate heterocyclic structures, such as thiazolidine-2,4-dione, at the nitrogen position to create precursors for more complex bioactive molecules. mdpi.com

| Nucleophile Class | Attacking Atom | Resulting Functional Group | Example Application |

|---|---|---|---|

| Amines (Primary/Secondary) | Nitrogen | α-Amino Ester | Synthesis of amino acid derivatives, derivatization for analysis. |

| Thiols | Sulfur | α-Thioether Ester | Protection of cysteine residues in peptide synthesis. google.com |

| Alcohols/Phenols | Oxygen | α-Alkoxy/Aryloxy Ester | Synthesis of ether-linked compounds. rsc.org |

| Carboxylates | Oxygen | Anhydride-like Ester | Intermediate in complex ester synthesis. |

| Heterocycles (e.g., Imidazoles, Thiazolidinones) | Nitrogen | N-Alkylated Heterocycle | Synthesis of bioactive heterocyclic compounds. mdpi.com |

Derivatization in Target Molecule Elaboration

Beyond simple alkylation, 2-propyl-ol, bromoacetate and its analogs are employed in multi-step syntheses to elaborate on a core molecular scaffold. The introduction of the bromoacetate group provides a reactive handle for subsequent chemical modifications, a key strategy in building molecular diversity and achieving a target structure. whiterose.ac.uk

One significant application is in the synthesis of heterocyclic systems. For example, ethyl bromoacetate, a close analog, is used to alkylate thiazolidine-2,4-dione, followed by further reactions to produce complex hybrid molecules with potential pharmaceutical applications. mdpi.com The initial alkylation step is crucial for creating the necessary intermediate, which can then undergo further transformations, such as Knoevenagel condensation, to build the final target molecule. mdpi.com

Another key transformation is the Reformatsky reaction, which facilitates the formation of carbon-carbon bonds. innospk.com In this reaction, an α-halo ester reacts with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. This method is a powerful tool for elongating carbon chains and constructing complex acyclic and cyclic systems, directly contributing to the elaboration of target molecules.

| Transformation Strategy | Reagent/Condition | Intermediate Functional Group | Target Molecule Class/Application |

|---|---|---|---|

| Heterocycle Alkylation | Thiazolidine-2,4-dione, K₂CO₃ | N-alkylated thiazolidinone | Synthesis of hybrid amide derivatives of triazole and thiazolidine-2,4-dione. mdpi.com |

| Carbon-Carbon Bond Formation (Reformatsky Reaction) | Zinc, Aldehyde/Ketone | β-Hydroxy Ester | Synthesis of complex organic molecules with extended carbon skeletons. innospk.com |

| Radical-Mediated Reactions | Visible Light (e.g., 370 nm LED) | Bromine radical (Br•) | Vicinal dibromination of alkenes and alkynes. chemrxiv.org |

| Analytical Derivatization | Trimethylamine (TMA) | Quaternary Ammonium (B1175870) Compound | Detection of amines via LC-MS. |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations (DFT, Ab Initio, Semiempirical Methods)

Quantum mechanical methods are at the forefront of computational chemistry, offering a detailed understanding of electronic structure and its influence on chemical properties. For isopropyl bromoacetate (B1195939), research has primarily utilized Density Functional Theory (DFT) and high-level ab initio composite methods to investigate its gas-phase pyrolysis. epa.govresearchgate.netuhasselt.benih.gov

A notable study employed the ωB97XD and M06-2x functionals with the 6-311++G(d,p) basis set, alongside the benchmark CBS-QB3 composite method, to model the unimolecular decomposition of isopropyl bromoacetate. epa.govresearchgate.netuhasselt.be These calculations aimed to understand the energetics and mechanism of the reaction where isopropyl bromoacetate decomposes into propene and bromoacetic acid. epa.govresearchgate.net The selection of these DFT functionals is based on their high accuracy for geometries, zero-point vibrational energies, and frequencies. uhasselt.be

The thermodynamic parameters for the pyrolysis of isopropyl bromoacetate have been computationally determined, providing a clear picture of the reaction's feasibility and spontaneity. The reaction is characterized by the formation of propene and bromoacetic acid. epa.gov

Calculations at various levels of theory have determined the reaction energies (ΔE₀K), enthalpies (ΔH°₂₉₈K), and Gibbs free energies (ΔG°₂₉₈K). At the CBS-QB3 level of theory, the Gibbs free energy for the decomposition of isopropyl bromoacetate is negative, indicating that the process is exergonic at 298 K and 1 bar. epa.govuhasselt.be This suggests that the formation of propene and bromoacetic acid is a thermodynamically favorable process. epa.gov

| Thermodynamic Parameter | ωB97XD/6-311++G(d,p) | M06-2x/6-311++G(d,p) | CBS-QB3 |

|---|---|---|---|

| ΔE₀K (kcal/mol) | 11.370 | 11.628 | 10.596 |

| ΔH°₂₉₈K (kcal/mol) | 11.529 | 11.791 | 10.698 |

| ΔG°₂₉₈K (kcal/mol) | -0.464 | -0.257 | -1.120 |

The pyrolysis of esters like isopropyl bromoacetate typically proceeds through a cyclic transition state. epa.govuhasselt.be Computational studies have identified a non-planar six-membered cyclic transition state for the unimolecular decomposition of isopropyl bromoacetate. epa.govresearchgate.net This mechanism involves the simultaneous breaking of the C-O and C-H bonds, leading to the formation of propene and bromoacetic acid. uhasselt.be

The activation energies, enthalpies, and Gibbs free energies of activation have been calculated to characterize the transition state. researchgate.net The Gibbs free energy of activation for the pyrolysis of isopropyl bromoacetate is lower than that of isopropyl acetate (B1210297), suggesting that the bromo-substituent facilitates the decomposition. researchgate.net Natural Bond Orbital (NBO) analysis indicates that the elongation of the Cα-O bond and the subsequent polarization of this bond are key factors in the rate-determining step of the reaction. researchgate.net The transition state structures are confirmed by the presence of a single imaginary frequency in the vibrational analysis. uhasselt.be

| Activation Parameter | ωB97XD/6-311++G(d,p) | M06-2x/6-311++G(d,p) | CBS-QB3 |

|---|---|---|---|

| ΔG‡ (kcal/mol) | 33.76 | 36.82 | 36.88 |

Based on the conducted literature search, no specific computational studies detailing the modeling of solvation effects on the reactivity of 2-Propyl-ol, bromoacetate were found. While the hydrolysis of esters, including isopropyl bromoacetate, is known to be influenced by solvent effects, specific theoretical models for this compound are not available in the reviewed literature. epa.gov

A comprehensive search of the available literature did not yield specific studies on the prediction of reactivity indices such as Fukui functions, electronic populations, or condensed local softness for 2-Propyl-ol, bromoacetate. While these DFT-based descriptors are powerful tools for predicting chemical reactivity, their application to this specific compound has not been reported in the reviewed scientific papers.

Molecular Dynamics Simulations for Investigating Chemical Transformations

There is no information available in the surveyed literature regarding the use of molecular dynamics simulations to investigate the chemical transformations of 2-Propyl-ol, bromoacetate.

Thermokinetic Investigations (e.g., Pyrolysis and Decomposition Kinetics)

The thermokinetic aspects of the gas-phase pyrolysis of isopropyl bromoacetate have been investigated computationally. epa.govnih.gov These studies utilize Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate rate constants and understand their dependence on temperature and pressure. epa.govresearchgate.netuhasselt.be

The pyrolysis is a first-order, homogeneous, and unimolecular reaction. researchgate.net The calculated rate constants show a positive temperature dependence. uhasselt.be The electron-withdrawing nature of the bromine substituent enhances the decomposition rate of isopropyl bromoacetate compared to isopropyl acetate. epa.gov At 623.25 K, the decomposition of isopropyl bromoacetate to propene and bromoacetic acid is found to be the most favorable from a kinetic standpoint among related isopropyl esters. epa.govnih.gov RRKM calculations have also been used to investigate the pressure dependence of the reaction, showing that low pressures (around 0.01 bar) are needed to maintain the validity of the TST approximation for this reaction. epa.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Experimental Arrhenius Equation (log k(s⁻¹)) | (12.87 ± 0.31) - (181.2 ± 3.5) kJ mol⁻¹ / (2.303RT) | researchgate.net |

| Calculated Activation Energy (kcal/mol) | -43.3 ± 1.4 | nih.gov |

Theoretical Confirmation of Regioselectivity and Intermediate Stability

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and explaining the regioselectivity of reactions involving bromoacetate esters. rsc.org While specific computational studies on 2-propyl-ol, bromoacetate are not prevalent in the reviewed literature, research on analogous compounds like ethyl bromoacetate provides a strong theoretical foundation for understanding its reactivity.

Research into the condensation of thioureas with ethyl bromoacetate has demonstrated that the reaction can yield two different regioisomers. researchgate.net DFT calculations have been successfully employed to explain the observed regioselectivity. researchgate.net These studies show that the formation of the thermodynamically more stable regioisomer is often favored. researchgate.net The outcome can be influenced by factors such as steric hindrance between bulky substituents and the leaving group during the cyclization step. researchgate.net For instance, computational results have correctly predicted that phenyl and cyclohexyl derivatives favor cyclization at the nitrogen atom directly attached to a β-lactam ring, which contrasts with the outcome for less bulky n-hexyl derivatives. researchgate.net

Computational studies can map out reaction pathways and determine the energy barriers for the formation of different products. acs.org For example, in the reaction between pyrrole (B145914) and dimethylacetylenedicarboxylate (DMAD), two potential pathways were evaluated, both proceeding through a common zwitterionic intermediate. acs.org The calculations showed that the potential energy barrier for the subsequent step determined which product was formed, explaining why one pathway was favored over the other. acs.org

The stability of reaction intermediates is another critical aspect that can be clarified through theoretical calculations. In the context of ester reductions, computational studies have identified transient intermediates like silylium-ester-borohydride ion pairs and calculated their relative energies (ΔG), providing insight into the reaction mechanism and potential over-reduction pathways. acs.org Similarly, for reactions involving bromoacetates, theoretical models can be used to assess the stability of carbocation or other reactive intermediates that may form, thereby predicting the most likely reaction course. nih.gov

Table 1: Illustrative DFT Calculation Results for Regioselectivity in Iminothiazolidinone Formation researchgate.net This table presents a conceptual summary of findings from computational studies on related bromoacetate reactions, illustrating how theoretical calculations correlate with experimental observations.

| Reactant Substituent | Predicted Stable Regioisomer | Primary Influencing Factor | Computational Agreement with Experiment |

| Phenyl | Cyclization at N atom adjacent to β-lactam ring | Thermodynamic Stability | High |

| Cyclohexyl | Cyclization at N atom adjacent to β-lactam ring | Thermodynamic Stability | High |

| n-Hexyl | Cyclization at N atom of the imino bond | Steric Effects | High |

Theoretical Frameworks for Catalytic Phenomena (e.g., Polyelectrolyte "Catalysis" of Ionic Reactions)

The rates of ionic reactions in solution, such as those involving the bromoacetate ion, can be significantly influenced by the presence of polyelectrolytes. This phenomenon, often termed polyelectrolyte "catalysis," can be explained through established theoretical frameworks that model the electrostatic interactions in the solution. rsc.orgrsc.org

The theoretical approach combines the Brönsted-Bjerrum activated-complex theory with polyelectrolyte theories, such as that proposed by Manning. rsc.orgrsc.org According to Manning's theory, in a dilute solution containing a high-charge linear polyelectrolyte, a significant fraction of the counterions condenses onto the polyion. This creates a localized region of high ionic concentration and intense electrostatic potential around the polymer chain.

This theoretical framework successfully explains the acceleration of reactions between similarly charged ions, such as the reaction between the negatively charged bromoacetate ion and the thiosulphate ion. rsc.org The highly charged environment of the polyanion electrostatically attracts the reacting cations (if any) and repels the reacting anions, concentrating them in a small volume of the solution outside the polymer domain. This increase in local concentration of reactants leads to a significant increase in the reaction rate, an effect accounted for by the "primary salt effect". rsc.org

Conversely, for reactions between oppositely charged species, polyelectrolytes typically cause a deceleration. rsc.org The polyelectrolyte attracts the counterion while repelling the similarly charged reacting ion, effectively separating the two reactants and lowering the reaction rate. rsc.org The theoretical models have shown that this deceleration can also be explained quantitatively by the primary salt effect, without needing to invoke other concepts like the "accumulation effect". rsc.org

These theoretical studies demonstrate that the catalytic effect of polyelectrolytes on ionic reactions is primarily an electrostatic phenomenon, governed by the concentration of reactants in the vicinity of the polymer chain. rsc.orgrsc.org

Table 2: Polyelectrolyte Influence on the Bromoacetate-Thiosulphate Reaction Rate rsc.org This table conceptually summarizes the observed effects of polyelectrolytes on the rate constant of an ionic reaction involving bromoacetate, as explained by theoretical models.

| Polyelectrolyte | Type | Charge of Reacting Ions | Observed Effect on Rate Constant (k) | Theoretical Explanation |

| Sodium Poly(styrenesulphonate) | Polyanion | Both Negative (Bromoacetate, Thiosulphate) | Acceleration | Primary Salt Effect / Reactant Concentration |

| Sodium Poly(vinylsulphonate) | Polyanion | Both Negative (Bromoacetate, Thiosulphate) | Acceleration | Primary Salt Effect / Reactant Concentration |

| Polyethylenimine (protonated) | Polycation | Both Negative (Bromoacetate, Thiosulphate) | Strong Acceleration | Counterion Condensation / Reactant Concentration |

Advanced Analytical Methodologies and Derivatization Strategies

Derivatization for Enhanced Spectroscopic and Chromatographic Detection

Derivatization is a key strategy in the analysis of compounds that are difficult to detect or separate in their native form. psu.edu For 2-Propanol, bromoacetate (B1195939), this can involve chemical modification to improve its chromatographic behavior or to append a moiety that is more responsive to a specific detector. research-solution.com

Gas chromatography is a suitable technique for the analysis of volatile compounds like 2-Propanol, bromoacetate. merckmillipore.com The use of a polar capillary column, such as one with a DB-WAX stationary phase, is often recommended for separating the compound from impurities or reaction byproducts.

While standard detectors like Flame Ionization Detection (FID) can be used for quantification, coupling GC with mass spectrometry (GC-MS) provides superior identification capabilities. In GC-MS, the compound is identified based on its specific mass spectrum, which arises from its fragmentation pattern upon electron ionization. nist.gov

For highly selective detection in complex matrices, a Gas Chromatography-Atomic Emission Detector (GC-AED) offers a significant advantage. nih.gov The AED can be tuned to the specific emission wavelength of bromine (a heteroatom present in the molecule), allowing for the selective detection of bromine-containing compounds with high sensitivity and minimal interference from the sample matrix. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of 2-Propanol, bromoacetate. Due to the compound's polarity, reversed-phase chromatography is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. merckmillipore.com To improve peak shape and ionization efficiency in the mass spectrometer, additives like formic acid or ammonium (B1175870) acetate (B1210297) are often included in the mobile phase. waters.comakjournals.com

Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides exceptional selectivity and sensitivity for quantification. researchgate.net This technique allows for the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the protonated molecular ion of 2-Propanol, bromoacetate) is selected and fragmented, and a resulting characteristic product ion is monitored. opcw.org This process drastically reduces background noise and allows for detection at very low concentrations. researchgate.net

2-Propanol, bromoacetate does not possess a native chromophore or fluorophore, making its detection by common HPLC detectors like UV-Vis or Fluorescence challenging at low concentrations. researchgate.net To overcome this, derivatization strategies can be employed to attach a UV-absorbing or fluorescent tag to the molecule. chromatographyonline.comwelch-us.com

This can be achieved by leveraging the reactivity of the bromine atom. A nucleophilic substitution reaction with a reagent containing both a nucleophilic group (e.g., a thiol) and a chromophore or fluorophore can be used. For instance, reacting 2-Propanol, bromoacetate with a fluorescent thiol, such as 2-naphthalenethiol, would yield a highly fluorescent derivative detectable at low levels. core.ac.uk This pre-column derivatization converts the non-absorbing analyte into a product with strong absorbance or fluorescence, significantly enhancing detection sensitivity. psu.eduwelch-us.com

A definitive feature for the identification of 2-Propanol, bromoacetate using mass spectrometry is its unique isotopic signature. docbrown.info Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.5% and 49.5%, respectively. docbrown.info

This near 1:1 isotopic distribution results in a characteristic doublet peak in the mass spectrum for the molecular ion and any fragment containing a bromine atom. These peaks, referred to as the M+ and M+2 peaks, are separated by two mass-to-charge units (m/z) and have nearly equal intensities. docbrown.info This distinctive pattern serves as a reliable marker for confirming the presence of a bromine-containing compound like 2-Propanol, bromoacetate. libretexts.org

Table 1: Isotopic Pattern for the Molecular Ion of 2-Propanol, bromoacetate The molecular weight of 2-Propanol, bromoacetate is 181.028 g/mol. nist.gov

| Isotopic Ion | Formula | Approximate m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | [C₅H₉⁷⁹BrO₂]⁺ | 180 | ~100% |

| [M+2]⁺ | [C₅H₉⁸¹BrO₂]⁺ | 182 | ~98% |

Strategies for Optimizing Ionization Efficiency in Mass Spectrometry

The sensitivity of a mass spectrometry method is directly related to the efficiency of converting the analyte from the liquid phase into gas-phase ions. chromatographyonline.com For 2-Propanol, bromoacetate, which is amenable to analysis by LC-MS, optimizing the electrospray ionization (ESI) source parameters is critical for achieving low detection limits. numberanalytics.com

Several factors influence ionization efficiency:

Mobile Phase Composition: The choice of organic solvent can significantly impact the ESI process. Solvents with lower surface tension, such as methanol and isopropanol (B130326), generally promote a more stable spray and efficient droplet formation, leading to enhanced sensitivity. elementlabsolutions.comkruvelab.com The addition of volatile modifiers like formic acid helps to facilitate protonation of the analyte, which is necessary for detection in positive ion mode. waters.com

Ion Source Parameters: The physical settings of the ESI source must be carefully tuned. These include the nebulizing gas flow, which aids in droplet formation; the drying gas flow and temperature, which are crucial for solvent evaporation; and the capillary voltage, which drives the electrospray process. chromatographyonline.comnih.gov

Analyte Properties: The inherent chemical properties of the analyte dictate the optimal ionization mode (positive or negative). For 2-Propanol, bromoacetate, positive ion mode ESI is typically effective, targeting the formation of the protonated molecule [M+H]⁺.

Table 2: Key Parameters for Optimizing ESI Efficiency for 2-Propanol, bromoacetate

| Parameter | Strategy for Optimization | Rationale | Reference |

|---|---|---|---|

| Mobile Phase Solvent | Use of methanol or isopropanol as the organic modifier. | These solvents have low surface tension, promoting stable electrospray and efficient droplet formation. | elementlabsolutions.comkruvelab.com |

| Mobile Phase Additive | Addition of 0.1% formic acid. | Facilitates analyte protonation, enhancing signal in positive ion mode ESI. | waters.com |

| Nebulizing Gas Flow | Optimize flow rate to ensure fine droplet formation without causing spray instability. | Affects the size of the droplets emitted from the capillary. | chromatographyonline.com |

| Drying Gas Temperature | Adjust temperature to ensure complete desolvation without causing thermal degradation of the analyte. | Critical for the successful production of gas-phase ions from the ESI droplets. | chromatographyonline.com |

| Capillary/Interface Voltage | Tune for maximum signal intensity of the target ion. | Incorrect voltage can lead to unstable spray or electrical discharge, reducing signal. | nih.gov |

Advanced Techniques for Reaction Monitoring and Product Characterization

Understanding the reactivity and stability of 2-Propanol, bromoacetate requires advanced analytical techniques capable of monitoring reactions and identifying resulting products. Mass spectrometry-based approaches are particularly well-suited for this due to their speed and selectivity. acs.org Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) can provide real-time feedback on the concentration of neutral analytes like 2-Propanol, bromoacetate directly from a complex reaction mixture. acs.org

For offline monitoring, HPLC is a robust method. By withdrawing and quenching aliquots from a reaction at specific time intervals, HPLC analysis can be used to construct a kinetic profile, tracking the consumption of reactants and the formation of products. nih.gov

Computational studies and experimental analysis have been used to characterize the products of reactions involving 2-Propanol, bromoacetate. For example, studies on the thermal decomposition (pyrolysis) of isopropyl bromoacetate have shown that it breaks down to form propene and bromoacetic acid through a cyclic transition state. uhasselt.be These types of studies are essential for understanding the compound's stability and potential degradation pathways. uhasselt.be

Q & A

Q. What are the critical safety protocols for handling propyl bromoacetate in laboratory settings?

Propyl bromoacetate requires strict safety measures due to its irritant and toxic properties. Key protocols include:

- Immediate skin decontamination via washing with soap and water upon contact to prevent chemical burns or rashes .

- Use of fume hoods and personal protective equipment (PPE) such as gloves and goggles to minimize inhalation and dermal exposure .

- Prohibition of eating, drinking, or smoking in areas where the compound is handled to avoid accidental ingestion .

- Emergency eye washing for 15+ minutes if ocular exposure occurs, followed by urgent medical evaluation .

Q. How can researchers verify the structural identity of propyl bromoacetate?

Structural confirmation involves:

- Spectroscopic Analysis : Use NMR (¹H and ¹³C) to identify characteristic peaks, such as the ester carbonyl (~170 ppm in ¹³C NMR) and brominated methylene group (~3.8 ppm in ¹H NMR) .

- Mass Spectrometry : Molecular ion peaks at m/z 167.001 (calculated for C₅H₉BrO₂) and fragmentation patterns consistent with ester cleavage .

- Chromatographic Purity : HPLC or GC-MS to assess purity and rule out contaminants like unreacted bromoacetic acid or propanol .

Q. What are standard synthetic routes for propyl bromoacetate?

A common method involves esterification of bromoacetic acid with propanol under acidic catalysis:

- Procedure : React bromoacetic acid with excess 1-propanol in dichloromethane, using concentrated H₂SO₄ as a catalyst. Reflux for 4–6 hours, followed by neutralization, extraction, and distillation .

- Yield Optimization : Use a Dean-Stark trap to remove water, shifting equilibrium toward ester formation. Typical yields range from 70–85% .

Advanced Research Questions

Q. How can researchers mitigate overalkylation byproducts in nucleophilic substitutions involving propyl bromoacetate?

Overalkylation, such as tetraester formation, can occur during multi-step syntheses. Strategies include:

- Protecting Groups : Introduce azide or tert-butyl carbamate groups to block unintended alkylation sites .

- Controlled Reaction Conditions : Use phase-transfer catalysts (e.g., TBABr) in biphasic systems (CH₂Cl₂/aq. KOH) to enhance selectivity .

- Stoichiometric Precision : Limit the molar ratio of propyl bromoacetate to substrate (e.g., 3:1 for triol alkylation) to prevent excess reagent .

Q. What methodologies are effective for analyzing trace impurities in propyl bromoacetate synthesis?

Advanced impurity profiling involves:

- 2D-NMR Techniques : HSQC and HMBC to resolve overlapping signals from byproducts like dibromoacetate derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance contaminants (e.g., <0.1%) via exact mass matching .

- Ion Chromatography : Quantify residual bromide ions from incomplete esterification or hydrolysis .

Q. How can solvent systems influence the reactivity of propyl bromoacetate in cross-coupling reactions?

Solvent polarity and coordination ability critically impact reaction outcomes:

- Polar Aprotic Solvents : DMF or THF enhance nucleophilicity of alkoxide intermediates in SN2 reactions, improving alkylation efficiency .

- Biphasic Systems : CH₂Cl₂/water with TBABr facilitates phase-transfer catalysis, reducing side reactions in ester hydrolysis .

- Temperature Control : Low temperatures (0–5°C) suppress ester degradation during prolonged reactions .

Q. What strategies resolve contradictions in toxicity data for propyl bromoacetate across studies?

Discrepancies in toxicity profiles (e.g., pulmonary edema vs. dermal irritation) require:

- Dose-Response Analysis : Establish LC₅₀ and EC₅₀ values using in vitro models (e.g., lung epithelial cells) to clarify threshold effects .

- Comparative Metabolomics : Identify species-specific metabolic pathways (e.g., esterase activity in rodents vs. humans) that alter toxicity outcomes .

Methodological Notes

- Synthesis Optimization : Evidence from ethyl bromoacetate synthesis (e.g., NaBr/ZnCl₂ catalysis) can be extrapolated to propyl derivatives, with adjustments for alcohol reactivity .

- Safety Data : Acute toxicity profiles for ethyl bromoacetate (e.g., pulmonary edema risk) are broadly applicable to propyl esters due to shared reactive groups .

- Advanced Analytics : Structural elucidation techniques validated for ethyl bromoacetate (e.g., SMILES:

CCOC(=O)CBr) are directly applicable to propyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products